Ethynethiol

Beschreibung

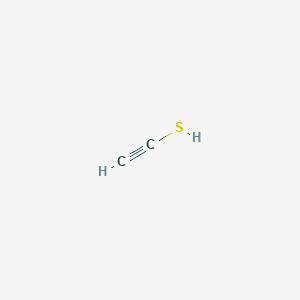

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethynethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2S/c1-2-3/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOPKHNLYOLWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405756 | |

| Record name | Ethynethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53750-02-0 | |

| Record name | Ethynethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethynethiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynethiol (HCCSH) is a fascinating and reactive organosulfur molecule that has garnered interest in various scientific disciplines, including astrophysics, chemical synthesis, and materials science. As a metastable isomer of thioketene (B13734457) (H₂C₂S), its unique electronic structure, characterized by the presence of both a thiol group and a carbon-carbon triple bond, imparts distinct chemical properties. This guide provides an in-depth overview of the fundamental properties of this compound, including its synthesis, spectroscopic characterization, and predicted reactivity. The information presented herein is intended to serve as a valuable resource for researchers exploring the potential applications of this intriguing compound.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₂S | --INVALID-LINK-- |

| Molecular Weight | 58.10 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 53750-02-0 | --INVALID-LINK-- |

| Canonical SMILES | C#CS | --INVALID-LINK-- |

| Calculated XLogP3 | 0.9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Exact Mass | 57.98772124 Da | --INVALID-LINK-- |

Synthesis and Formation

This compound has been successfully synthesized and characterized in the gas phase.[1][2][3] The primary method for its generation involves a bimolecular radical-radical recombination reaction.[1]

Gas-Phase Synthesis

Experimental Protocol:

This compound can be produced in the gas phase by introducing a mixture of acetylene (B1199291) (HCCH) and hydrogen sulfide (B99878) (H₂S), diluted in an inert gas such as neon, into a discharge nozzle.[2][3] A high voltage potential is applied across two electrodes within the nozzle, creating a plasma.[2] In this energetic environment, the precursor molecules fragment into various reactive species, including the SH and C₂H radicals. These radicals then recombine to form this compound.[1]

The reaction mixture is subsequently expanded adiabatically into a high-vacuum chamber, which cools the molecules to very low rotational temperatures, facilitating spectroscopic analysis.[2]

Proposed Formation Pathway

The formation of this compound in the gas-phase synthesis is proposed to occur through the highly exothermic radical-radical recombination of the sulfanyl (B85325) (SH) and ethynyl (B1212043) (C₂H) radicals.[1]

Spectroscopic Characterization

The definitive identification and structural characterization of this compound have been achieved through rotational spectroscopy.[1][3]

Rotational Spectroscopy

Experimental Protocol:

The rotational spectrum of gas-phase this compound has been measured using a combination of Fourier-transform microwave (FTMW) and submillimeter-wave absorption spectroscopies.[1][3] In the FTMW spectrometer, the cooled molecules from the supersonic expansion are subjected to a microwave pulse, and the subsequent free induction decay is recorded and Fourier-transformed to obtain the rotational spectrum.[3] This technique provides very high resolution, allowing for the precise determination of rotational constants.

For higher frequency transitions, a millimeter-wave absorption spectrometer is employed.[1] This involves passing radiation from a frequency multiplier source through a cell containing the gas-phase molecules and detecting the absorption of specific frequencies corresponding to rotational transitions.[2]

The following rotational constants have been determined for the ground vibrational state of this compound:

| Rotational Constant | Value (MHz) |

| A | 30204.4 |

| B | 5588.1 |

| C | 4716.3 |

Source: McCarthy, M. C., & Thaddeus, P. (2018). Gas phase detection and rotational spectroscopy of this compound, HCCSH. The Journal of Chemical Physics, 149(21), 214304.

Chemical Reactivity

While specific experimental studies on the reactivity of this compound are limited, its chemical behavior can be predicted based on the known reactivity of its constituent functional groups: the thiol (S-H) group and the alkyne (C≡C) group.

Thiol Group Reactivity

The thiol group is expected to be the primary site of reactivity.

-

Acidity and Nucleophilicity: The proton of the thiol group is acidic and can be abstracted by a base to form the corresponding thiolate anion (HCC-S⁻). This thiolate is a potent nucleophile and is expected to react with a wide range of electrophiles.[4][5]

-

Reactions with Electrophiles: this compound is predicted to react with various electrophilic reagents, such as alkyl halides, epoxides, and Michael acceptors, via nucleophilic attack by the sulfur atom.[4][5]

Alkyne Group Reactivity

The carbon-carbon triple bond can also participate in chemical transformations.

-

Nucleophilic Addition: The alkyne moiety in this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the sulfur atom. Nucleophiles can add across the triple bond, a reaction that is often catalyzed by a base.[6]

-

Cycloaddition Reactions: Alkynes are known to participate in various cycloaddition reactions, such as the Diels-Alder reaction (as a dienophile) and [3+2] cycloadditions.

Potential Applications and Future Directions

The unique combination of a thiol and an alkyne group within a compact molecular framework makes this compound a potentially valuable building block in organic synthesis and materials science. Its predicted reactivity suggests it could be employed in the synthesis of novel sulfur-containing heterocycles and polymers.

In the context of drug development, the thiol group is a key functional group in many biologically active molecules and can play a crucial role in binding to protein targets. The alkyne group provides a handle for "click" chemistry reactions, which are widely used in bioconjugation and drug discovery.

Further experimental and theoretical studies are warranted to fully elucidate the fundamental properties and reactivity of this compound. The development of a stable, scalable synthesis would open the door to a more thorough investigation of its potential applications. The exploration of its coordination chemistry with transition metals could also lead to the discovery of novel catalysts and materials. As a molecule detected in the interstellar medium, continued astrochemical studies will provide further insights into the fundamental chemical processes occurring in space.

References

- 1. [1811.12798] Gas phase detection and rotational spectroscopy of this compound, HCCSH [arxiv.org]

- 2. mcguirelab.mit.edu [mcguirelab.mit.edu]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Ethynethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynethiol (HCCSH), a highly reactive and metastable organosulfur molecule, presents both significant interest and synthetic challenges. Its unique structure, featuring a terminal alkyne and a thiol group, makes it a potential building block in organic synthesis and materials science. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, drawing from established gas-phase and condensed-phase methodologies. Detailed experimental protocols, quantitative data, and advanced characterization techniques are presented to serve as a practical resource for researchers. The inherent instability and propensity for polymerization of this compound are also discussed, providing context for its handling and application.

Introduction

This compound, with the chemical formula C₂H₂S and a molecular weight of 58.10 g/mol , is the simplest acetylenic thiol.[1] Its high reactivity, stemming from the presence of both a reactive thiol group and a carbon-carbon triple bond, makes it a molecule of fundamental chemical interest. While its transient nature has made isolation and characterization challenging, various spectroscopic and synthetic techniques have been successfully employed to study its properties. This guide aims to consolidate the current knowledge on the synthesis and characterization of this compound, providing a valuable resource for its potential use in drug development and materials science.

Synthesis of this compound

Two primary approaches have been established for the synthesis of this compound: a gas-phase synthesis suitable for spectroscopic studies and a condensed-phase synthesis that typically leads to polymeric materials due to the monomer's instability.

Gas-Phase Synthesis

The gas-phase synthesis of this compound is particularly well-suited for generating the molecule in a low-pressure environment for detailed spectroscopic analysis. The most successful method involves the bimolecular radical-radical recombination reaction of the sulfhydryl radical (SH) and the ethynyl (B1212043) radical (C₂H).[2][3][4]

Experimental Protocol:

The synthesis is typically carried out in a supersonic expansion-electrical discharge source coupled with a Fourier-transform microwave (FTMW) spectrometer.[3]

-

Precursor Preparation: A gas mixture of acetylene (B1199291) (HCCH) and hydrogen sulfide (B99878) (H₂S) is prepared, often diluted in an inert gas like neon. A typical mixture might consist of 5% HCCH and 2% H₂S in neon.[3]

-

Radical Generation: The precursor gas mixture is introduced into a vacuum chamber through a pulsed nozzle. An electrical discharge is applied at the orifice of the nozzle, leading to the fragmentation of the precursor molecules and the generation of SH and C₂H radicals.[3]

-

Reaction and Detection: The radicals react in the ensuing supersonic expansion to form this compound. The newly formed molecules are rapidly cooled to a low rotational temperature, allowing for high-resolution spectroscopic detection.[2][3]

| Parameter | Value | Reference |

| Precursor Gases | Acetylene (HCCH), Hydrogen Sulfide (H₂S) | [3] |

| Diluent Gas | Neon (Ne) | [3] |

| Typical Mixture Ratio | 5% HCCH, 2% H₂S in Ne | [3] |

| Backing Pressure | 2.5 kTorr | [3] |

| Discharge Voltage | Not specified |

Logical Relationship for Gas-Phase Synthesis:

Gas-Phase Synthesis of this compound.

Condensed-Phase Synthesis

The condensed-phase synthesis of this compound involves the reaction of an acetylide salt with elemental sulfur in liquid ammonia (B1221849), followed by hydrolysis.[5][6] This method generates sodium ethynethiolate as an intermediate, which upon protonation yields this compound. However, the high reactivity of this compound in the condensed phase leads to spontaneous polymerization.[5][6]

Experimental Protocol:

This protocol is adapted from procedures focused on the synthesis of poly(this compound).[6]

-

Formation of Sodium Acetylide: Sodium metal is dissolved in liquid ammonia at approximately -40°C in the presence of a catalytic amount of ferric chloride to form sodium amide. Acetylene gas is then bubbled through the solution to generate sodium acetylide.[6]

-

Reaction with Sulfur: Elemental sulfur powder is added to the sodium acetylide suspension in liquid ammonia. The reaction mixture is stirred, leading to the formation of sodium ethynethiolate.[6]

-

Hydrolysis: The reaction mixture is carefully quenched with an aqueous solution of ammonium (B1175870) chloride to protonate the ethynethiolate, forming this compound. The pH is typically adjusted to be slightly acidic (pH 4-5).[5] Due to its instability, the formed this compound readily polymerizes.

| Reactant/Reagent | Molar Ratio (relative to Sodium) | Reference |

| Sodium | 1 | [6] |

| Ferric Chloride (catalyst) | ~0.004 | [6] |

| Acetylene | Excess | [6] |

| Sulfur | 1 | [6] |

| Ammonium Chloride | Added to pH 4-5 | [5] |

Computational Characterization Workflow.

NMR Spectroscopy (Theoretical)

Similar to vibrational spectroscopy, experimental NMR data for monomeric this compound is lacking. However, computational methods can predict the ¹H and ¹³C NMR chemical shifts. Such predictions are valuable for identifying potential intermediates in reactions or for characterizing more stable derivatives.

Stability and Reactivity

This compound is a metastable molecule that readily undergoes polymerization, particularly in the condensed phase. T[5][6]he polymerization is thought to proceed through the tautomeric form, thioketene (B13734457) (H₂C=C=S).

[6]Reactivity Profile:

-

Nucleophilicity: The thiol group can be deprotonated to form the ethynethiolate anion (HCC-S⁻), which is a potent nucleophile. This anion can participate in various nucleophilic substitution and addition reactions.

-

Electrophilicity: The acetylenic proton can be abstracted by a strong base, making the ethynyl group a potential nucleophile.

-

Cycloadditions: The carbon-carbon triple bond can potentially participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles, although specific examples with this compound are not well-documented.

Signaling Pathway for Polymerization:

Polymerization Pathway of this compound.

Conclusion

This compound remains a challenging yet intriguing molecule for chemists. While its synthesis and isolation as a stable monomer are difficult, the methods outlined in this guide provide a solid foundation for its generation and characterization, particularly in the gas phase. The detailed spectroscopic data available serves as a benchmark for its identification. For researchers in drug development and materials science, the high reactivity of this compound, especially its potential to form polymers and act as a versatile nucleophile, opens avenues for the design of novel compounds and materials. Further research into stabilizing this compound, perhaps through metal coordination or derivatization, could unlock its full potential as a synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Oligomerization of 1,2-ethanedithiol: an expedient approach to oligothiaethylenethioglycols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Unraveling the Stability of Ethynethiol: A Theoretical Deep-Dive

For Immediate Release

A comprehensive theoretical analysis of ethynethiol (HCCSH), a metastable organosulfur compound, reveals key insights into its stability and isomerization pathways. This technical guide synthesizes findings from high-level ab initio calculations, providing researchers, scientists, and professionals in drug development with a foundational understanding of the energetics and structural dynamics of this intriguing molecule. The data presented herein are crucial for predicting reaction mechanisms and exploring the potential role of this compound and its isomers in various chemical and biological systems.

Relative Stability of [H₂,C₂,S] Isomers

Theoretical calculations have consistently identified several stable singlet isomers on the [H₂,C₂,S] potential energy surface. The relative energies of the three lowest-energy isomers have been determined through sophisticated computational models, establishing a clear hierarchy of stability. Thioketene (H₂C=C=S) is the most stable isomer, serving as the global minimum on the potential energy surface. This compound (HCCSH), the thioenol form, lies significantly higher in energy, followed by the cyclic thiirene (B1235720) (c-H₂C₂S).

Recent high-accuracy calculations using the HEAT345(Q) thermochemical scheme provide precise energy differences among these key isomers. The following table summarizes these findings, presenting the relative energies in both kilojoules per mole (kJ/mol) and electronvolts (eV) for ease of comparison in different research contexts.

| Isomer | Chemical Formula | Relative Energy (kJ/mol) | Relative Energy (eV) |

| Thioketene | H₂C=C=S | 0.0 | 0.000 |

| This compound | HCCSH | ~60 | ~0.622 |

| Thiirene | c-H₂C₂S | ~135 | ~1.399 |

Isomerization Pathways of this compound

The energetic landscape of the [H₂,C₂,S] system dictates the plausible isomerization pathways connecting this compound with its more stable and less stable counterparts. Understanding these pathways is fundamental to predicting the lifetime and reactivity of this compound under various conditions. The diagram below illustrates the energetic relationship between the three lowest-lying isomers.

Computational Protocols

The theoretical data presented in this guide are derived from high-level quantum chemical calculations, as detailed in the cited literature. The primary methodologies employed for geometry optimization and energy calculations are outlined below.

Geometry Optimization and Spectroscopic Parameters

The equilibrium structure of this compound was determined using the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method in conjunction with the correlation-consistent polarized valence basis sets of the cc-pCVXZ family (where X = D, T, Q).[1] This approach ensures a high degree of accuracy in the calculated molecular geometries. Spectroscopic parameters, including equilibrium rotational constants and quartic centrifugal distortion constants, were calculated based on the cc-pCVQZ geometry.[1] First-order vibration-rotation interaction constants were computed at the fc-CCSD(T)/ANO0 level of theory.[1]

Thermochemical Calculations

The relative energies of the [H₂,C₂,S] isomers were calculated using the High-accuracy Extrapolated Ab initio Thermochemistry (HEAT) protocol, specifically the HEAT345(Q) model.[1] This composite approach systematically extrapolates to the complete basis set and full configuration interaction limits to achieve near-spectroscopic accuracy in thermochemical predictions. The calculated reaction enthalpy for the formation of this compound from the bimolecular radical-radical recombination of SH and C₂H was determined to be highly exothermic (-477 kJ/mol) using this method.[1][2]

Structural Parameters of this compound

The theoretical calculations provide a detailed picture of the molecular structure of this compound. The molecule is a near-prolate asymmetric top with a heavy atom linear backbone that is nearly coincident with the a inertial axis.[1] The table below summarizes the key structural parameters obtained at the CCSD(T)/cc-pCVQZ level of theory.

| Parameter | Value |

| Asymmetry Parameter (κ) | -0.999 |

| Dipole Moment (μₐ) | Value not specified in search results |

| Dipole Moment (μₑ) | Value not specified in search results |

Note: Specific bond lengths and angles were not detailed in the provided search results, but the computational methods cited are capable of determining these parameters with high precision.

Conclusion

The theoretical studies on this compound stability provide a robust framework for understanding its properties and reactivity. The significant energy difference between this compound and its most stable isomer, thioketene, underscores its metastable nature. The computational protocols outlined here represent the state-of-the-art in quantum chemical calculations and provide a reliable basis for future investigations into the reaction dynamics of organosulfur compounds. These findings are not only of fundamental interest to theoretical and physical chemists but also offer valuable data for astrochemical studies and for professionals in drug discovery exploring novel molecular scaffolds.

References

In-Depth Technical Guide to the Computational Chemistry of Ethynethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynethiol (HCCSH), a metastable isomer of thioketene (B13734457) (H₂C₂S), is a molecule of significant interest in astrochemistry and fundamental chemical physics. Its unique electronic structure and reactivity present a compelling case for detailed computational investigation. This technical guide provides a comprehensive overview of the computational chemistry of this compound, focusing on its structural, spectroscopic, and thermodynamic properties, as well as its reactivity. All quantitative data is summarized in structured tables, and detailed methodologies for cited experiments are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams.

Molecular Structure and Rotational Spectroscopy

The geometric parameters of this compound have been determined with high accuracy through a combination of experimental spectroscopy and high-level quantum chemical calculations. The molecule possesses a planar structure.

Computational and Experimental Structural Parameters

A powerful synergy of Fourier-transform microwave (FTMW) and submillimeter-wave spectroscopy has enabled the precise experimental determination of the rotational constants of this compound. These experimental findings are in excellent agreement with theoretical predictions from coupled cluster calculations, particularly at the CCSD(T) level with large basis sets.

Table 1: Comparison of Experimental and Calculated Rotational Constants for this compound

| Parameter | Experimental Value (MHz) | Calculated Value (ae-CCSD(T)/cc-pCVQZ) (MHz) |

| A | 294154.5458(46) | 293556 |

| B | 5508.84758(17) | 5532 |

| C | 5406.31118(17) | 5443 |

Table 2: Experimental and Calculated Molecular Structure of this compound

| Parameter | Experimental Value | Calculated Value (ae-CCSD(T)/cc-pCVQZ) |

| r(C≡C) | 1.208 Å | 1.209 Å |

| r(C-S) | 1.684 Å | 1.681 Å |

| r(S-H) | 1.341 Å | 1.339 Å |

| r(C-H) | 1.057 Å | 1.062 Å |

| ∠(C-C-S) | 178.0° | 178.3° |

| ∠(C-S-H) | 98.7° | 98.9° |

Experimental Protocol: Gas-Phase Spectroscopy of this compound

The experimental determination of the rotational spectrum of this compound was achieved using a combination of Fourier-transform microwave (FTMW) and submillimeter-wave spectroscopy.

-

Source: this compound was generated in the gas phase by an electrical discharge through a mixture of acetylene (B1199291) (HCCH) and hydrogen sulfide (B99878) (H₂S) diluted in neon.

-

FTMW Spectroscopy: Initial detection of a-type rotational transitions at frequencies below 40 GHz was performed using a supersonic expansion-electrical discharge source coupled with an FTMW spectrometer.

-

Double Resonance and Submillimeter-wave Spectroscopy: Higher-frequency b-type transitions were measured using double resonance techniques, which provided accurate predictions for subsequent searches in the submillimeter region (280 - 660 GHz) with a millimeter-wave absorption spectrometer.

Vibrational Frequencies

The vibrational spectrum of this compound provides valuable insights into its bonding and force constants. Computational methods are essential for the assignment of experimentally observed vibrational bands.

Calculated Vibrational Frequencies

While experimental data on the vibrational spectrum of this compound is scarce, computational chemistry offers reliable predictions. The following table presents the calculated fundamental vibrational frequencies and their assignments based on semi-empirical MINDO/3-FORCES MO method.

Table 3: Calculated Fundamental Vibrational Frequencies of this compound

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν₁ | C-H stretch | 3315 |

| ν₂ | C≡C stretch | 2100 |

| ν₃ | C-S stretch | 850 |

| ν₄ | S-H stretch | 2580 |

| ν₅ | C-C-S bend | 550 |

| ν₆ | C-S-H bend | 950 |

| ν₇ | C-H bend (in-plane) | 700 |

| ν₈ | C-H bend (out-of-plane) | 650 |

| ν₉ | Torsion | 400 |

Note: These values are from a semi-empirical calculation and higher-level computations are recommended for greater accuracy.

Thermochemistry and Isomers

The thermodynamic stability of this compound and its isomers is a key aspect of its chemistry. High-level composite thermochemical schemes like HEAT345(Q) have been employed to accurately determine the relative energies of the [H₂,C₂,S] isomers.

Table 4: Relative Energies of [H₂,C₂,S] Isomers at 0 K

| Isomer | Structure | Relative Energy (kJ/mol) |

| Thioketene | H₂C=C=S | 0.0 |

| This compound | HC≡C-SH | ~60 |

| Thiirene | c-H₂C₂S | ~135 |

The formation of this compound via the bimolecular radical-radical recombination reaction of SH and C₂H is calculated to be highly exothermic.

Reaction: SH + C₂H → HCCSH

Calculated Reaction Enthalpy (0 K): -477.2 ± 1 kJ/mol (HEAT345(Q))

Reactivity and Potential Energy Surface

The reactivity of this compound is largely governed by the presence of the thiol group and the carbon-carbon triple bond. While comprehensive experimental studies on its reactivity are limited, computational studies can provide valuable insights into its potential reaction pathways.

Unimolecular Decomposition

Computational studies on the thermal decomposition of analogous molecules like ethanethiol (B150549) suggest that unimolecular decomposition can proceed through several pathways, including C-S bond cleavage and intramolecular elimination. For this compound, potential unimolecular decomposition pathways could include:

-

C-S Bond Fission: HCCSH → HCCS + H

-

S-H Bond Fission: HCCSH → HCCS + H

-

Isomerization to Thioketene: HCCSH → H₂C₂S

Detailed computational studies of the potential energy surface are required to determine the activation barriers and branching ratios for these decomposition channels.

Reactions with Radicals

The reactions of thiols with atomic hydrogen have been the subject of computational studies, revealing pathways for hydrogen abstraction from both the S-H and C-H bonds. Similar studies on this compound would be crucial for understanding its chemistry in radical-rich environments, such as combustion or interstellar clouds.

Conclusion

This technical guide has summarized the current state of knowledge on the computational chemistry of this compound. High-level computational methods have proven to be invaluable in determining its precise molecular structure and rotational constants, which show excellent agreement with experimental data. Theoretical calculations have also provided crucial insights into its thermochemistry and formation pathways.

Future computational work should focus on a more detailed investigation of the vibrational spectrum using high-level ab initio methods, a comprehensive exploration of the potential energy surfaces for its isomerization and decomposition reactions, and a thorough study of its reactivity with key atmospheric and interstellar radicals. Such studies will not only enhance our fundamental understanding of this intriguing molecule but also aid in its potential detection in extraterrestrial environments and inform its role in various chemical processes.

Ethynethiol (HCCSH): A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynethiol (HCCSH), a metastable isomer of thioketene (B13734457) (H₂C₂S), remained an elusive molecule until its definitive gas-phase detection and characterization in 2018. This technical guide provides an in-depth overview of the discovery, history, synthesis, and molecular properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this novel organosulfur compound. The guide summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and presents diagrams of its formation pathway and the experimental workflow used in its discovery. While experimental data on its reactivity and biological activity are currently nonexistent, this guide provides a foundation for future research into this intriguing molecule.

Introduction

The study of small organosulfur molecules is a field of significant interest due to the diverse bonding arrangements and the multitude of isomers that can exist for a given elemental composition. This compound (C₂H₂S), with its acetylenic and thiol functional groups, represents a unique structure that was the subject of theoretical interest long before its first experimental observation. Its recent discovery has opened new avenues for research in molecular spectroscopy, astrochemistry, and potentially, in the synthesis of novel sulfur-containing compounds. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for the scientific community.

History of Discovery

The history of this compound is primarily a story of its recent experimental identification, which was preceded by theoretical predictions.

Early Theoretical Interest: While a specific timeline of early theoretical studies is not extensively documented in the available literature, the structure and properties of small organosulfur molecules have long been a subject of fascination for theorists. The existence and stability of various C₂H₂S isomers, including this compound and its more stable counterpart, thioketene, have been explored through computational chemistry. These studies provided the theoretical basis and motivation for experimental searches for these elusive molecules. One such study in 2002 by Yamada and colleagues computationally investigated the reaction enthalpy for the formation of HCCSH.[1]

First Experimental Detection (2018): The definitive discovery of this compound was reported in 2018 by a team of researchers led by Michael C. McCarthy and Kelvin H. L. Lee.[1] They successfully detected and characterized gaseous this compound using a combination of Fourier-transform microwave (FTMW) and submillimeter-wave spectroscopy.[1][2] This achievement marked the first time the molecule had been observed and its properties experimentally verified. The discovery was significant as it confirmed the existence of this metastable isomer and provided precise data on its molecular structure and spectroscopic signature.[1][2]

Following its discovery, there have been unsuccessful astronomical searches for this compound in various interstellar sources.[3]

Molecular Properties

The 2018 study provided a wealth of quantitative data on the molecular properties of this compound.

Molecular Structure

The equilibrium structure of this compound was determined through a combination of experimental spectroscopic data and high-level quantum chemical calculations.[1] The molecule possesses a planar structure.

Table 1: Equilibrium Molecular Structure of this compound [1]

| Parameter | Bond Length (Å) | Bond Angle (°) |

| r(C≡C) | 1.208 | |

| r(C-S) | 1.813 | |

| r(S-H) | 1.341 | |

| r(C-H) | 1.061 | |

| ∠(C-C-S) | 178.6 | |

| ∠(C-S-H) | 97.0 | |

| ∠(H-C-C) | 179.9 |

Spectroscopic Constants

The rotational and centrifugal distortion constants were determined with high accuracy for the normal isotopologue of this compound and several of its isotopically substituted species.[1] This data is crucial for the unambiguous identification of this compound in laboratory and astronomical settings.

Table 2: Spectroscopic Constants of this compound and its Isotopologues (MHz) [1]

| Constant | HCCSH | HCC³⁴SH | DCCSH | HCCSD | H¹³CCSH | HC¹³CSH | H¹³C¹³CSH |

| A | 293556(2) | 293530(3) | 240106(2) | 293233(3) | 293555(3) | 284998(3) | 284997(3) |

| B | 5543.489(2) | 5399.734(2) | 5420.763(2) | 5532.145(2) | 5543.435(2) | 5352.541(2) | 5352.489(2) |

| C | 5443.344(2) | 5304.132(2) | 5301.876(2) | 5431.987(2) | 5443.389(2) | 5256.432(2) | 5256.381(2) |

| Dⱼ (x10⁻³) | 0.98(1) | 0.94(1) | 0.95(1) | 0.98(1) | 0.98(1) | 0.92(1) | 0.92(1) |

| Dⱼₖ (x10⁻³) | - | - | - | - | - | - | - |

| d₁ (x10⁻³) | -0.049(2) | -0.047(2) | -0.048(2) | -0.049(2) | -0.049(2) | -0.046(2) | -0.046(2) |

| d₂ (x10⁻³) | -0.010(1) | -0.009(1) | -0.010(1) | -0.010(1) | -0.010(1) | -0.009(1) | -0.009(1) |

Numbers in parentheses are the uncertainties in the last digits.

Dipole Moment

The dipole moment of this compound was calculated from theoretical models.[1]

Table 3: Calculated Dipole Moment of this compound [1]

| Component | Dipole Moment (Debye) |

| µₐ | 0.23 |

| µₑ | 0.80 |

| Total | 0.83 |

Experimental Protocols

The synthesis and characterization of this compound were performed in the gas phase using specialized spectroscopic techniques.

Gas-Phase Synthesis

This compound was synthesized in a supersonic molecular beam by an electrical discharge through a gas mixture of acetylene (B1199291) (HCCH) and hydrogen sulfide (B99878) (H₂S).[1]

-

Precursors: A dilute mixture of 0.5% acetylene and 0.5% hydrogen sulfide in a neon buffer gas was used.

-

Discharge: A high-voltage DC discharge (typically 1.0-1.5 kV) was applied to the gas mixture as it expanded into a vacuum chamber. This discharge creates a plasma containing various radical species, which then react to form new molecules.

-

Supersonic Expansion: The subsequent supersonic expansion rapidly cools the newly formed molecules to very low rotational temperatures (a few Kelvin), which simplifies their rotational spectra and facilitates detection.

Spectroscopic Detection and Characterization

The rotational spectrum of this compound was measured using two complementary techniques:

-

Fourier-Transform Microwave (FTMW) Spectroscopy: This technique was used to detect the initial a-type rotational transitions of this compound at frequencies below 40 GHz. The high resolution of FTMW spectroscopy allowed for the precise measurement of these transition frequencies.

-

Submillimeter-Wave Spectroscopy: To observe a wider range of rotational transitions, including the weaker b-type transitions, and to determine the spectroscopic constants with higher accuracy, the spectrum was also recorded in the submillimeter-wave region (up to 660 GHz).[2]

Formation Pathway

The formation of this compound in the discharge source is proposed to occur through a bimolecular radical-radical recombination reaction.[1][2]

Proposed Reaction: SH + C₂H → HCCSH

This reaction is calculated to be highly exothermic, with a reaction enthalpy of -477 kJ/mol, making it a thermodynamically favorable pathway.[1][2]

Reactivity and Potential Applications

Reactivity: As of late 2025, there is no experimental data on the reactivity of this compound. Its synthesis in the gas phase as a metastable species makes studying its condensed-phase reactivity challenging. However, based on its functional groups, some speculative predictions can be made:

-

Thiol Group (-SH): The thiol group is known to be acidic and can be deprotonated to form a thiolate. Thiolates are excellent nucleophiles. The thiol group can also undergo oxidation to form disulfides or higher oxidation state sulfur species.

-

Alkyne Group (-C≡CH): The acetylenic proton is weakly acidic. The triple bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also participate in cycloaddition reactions and transition metal-catalyzed coupling reactions.

The combination of these two reactive functional groups in a small molecule suggests that this compound could be a highly reactive and potentially useful synthetic intermediate, provided that methods for its synthesis and handling in the condensed phase can be developed.

Potential Applications in Drug Development: Given the current lack of data on the biological activity of this compound, its direct application in drug development is purely speculative. The thiol group is a common feature in many biologically active molecules and can play a crucial role in their interaction with biological targets. The alkyne group is also a versatile functional group used in bioconjugation chemistry (e.g., "click chemistry"). If this compound can be incorporated into larger molecules, it could serve as a novel building block for the synthesis of new drug candidates. However, significant research into its stability, reactivity, and toxicological profile would be required.

Signaling Pathways: There is no known involvement of this compound in any biological signaling pathways.

Visualizations

Experimental Workflow

References

Ethynethiol: A Molecule of Interstellar Interest with No Known Terrestrial Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethynethiol (C₂H₂S), a reactive organosulfur molecule, has been the subject of theoretical and laboratory studies, primarily in the context of astrochemistry. Despite extensive investigation into the natural occurrence of various thiols, there is currently no scientific evidence to suggest that this compound is produced biologically or geologically on Earth. It has not been detected in terrestrial plants, marine organisms, microorganisms, or in specialized environments such as geothermal vents or volcanic gases. Its only potential natural reservoir is the interstellar medium, where its formation is considered plausible under the unique conditions of space. This guide provides a comprehensive overview of the current knowledge regarding this compound, focusing on its non-terrestrial presence and the lack of evidence for its natural occurrence on Earth.

Natural Occurrence: An Absence of Evidence on Earth

Comprehensive searches of scientific literature and databases reveal no documented instances of this compound's natural occurrence in any terrestrial or marine environment. Studies on the vast diversity of natural products from plants, animals, and microorganisms have not identified this compound as a metabolite. Furthermore, investigations into the chemistry of extremophiles, which are known to produce a wide array of unusual compounds, have not yielded any findings of this compound. Similarly, analyses of gases from geothermal vents and volcanic emissions, which can contain a variety of sulfur compounds, have not reported the presence of this compound.

Interstellar Medium: A Potential Cosmic Reservoir

The most significant context for the discussion of this compound's natural occurrence is in the field of astrochemistry.

Gas-Phase Detection and Formation

This compound has been successfully synthesized and characterized in the gas phase in laboratory settings.[1][2] These studies provide the spectroscopic data necessary for its potential detection in space. The primary proposed formation pathway in the interstellar medium is the bimolecular radical-radical recombination reaction of the sulfhydryl radical (SH) with the ethynyl (B1212043) radical (C₂H).[1] This reaction is calculated to be highly exothermic, making it a viable formation route in the cold, low-density environment of interstellar clouds.[1]

dot

Caption: Proposed formation of this compound in the interstellar medium.

Significance in Astrochemistry

The potential presence of this compound and other organosulfur molecules in the interstellar medium is of great interest to scientists.[3] These molecules are considered part of the rich chemical inventory of interstellar clouds, which are the birthplaces of stars and planetary systems.[4] The study of such molecules provides insights into the chemical evolution of the cosmos and the potential delivery of complex organic molecules to young planets.[5]

Biosynthesis: No Known Pathways

Consistent with the lack of evidence for its natural occurrence on Earth, there are no known biosynthetic pathways that produce this compound. The metabolisms of sulfur-utilizing bacteria and archaea, which are known for their diverse sulfur chemistries, do not include the production of this compound.[6][7][8] While various thiols play crucial roles in biological systems, this compound is not among them.

Experimental Protocols: Laboratory Synthesis and Detection

As this compound has not been isolated from a natural source on Earth, all experimental protocols relate to its synthesis and detection in a laboratory setting.

Synthesis

The gas-phase synthesis of this compound for spectroscopic studies typically involves generating the precursor radicals, SH and C₂H, in a discharge nozzle.[1]

Detection and Characterization

The primary methods for the detection and characterization of this compound are Fourier-transform microwave and submillimeter-wave spectroscopies.[1][2] These techniques allow for the precise measurement of the rotational constants of the molecule, which serve as a unique fingerprint for its identification. Isotopic substitution is used to confirm the molecular structure.[1]

dot

Caption: General workflow for laboratory synthesis and detection of this compound.

Data Presentation

Due to the absence of naturally occurring this compound on Earth, no quantitative data on its abundance in any natural matrix can be provided. All available quantitative data pertains to its spectroscopic properties as determined in laboratory experiments.

Table 1: Spectroscopic Constants of this compound

| Parameter | Value | Reference |

|---|---|---|

| A (MHz) | 49084.2(2) | [1] |

| B (MHz) | 5997.382(1) | [1] |

| C (MHz) | 5334.618(1) | [1] |

Note: These values are for the normal isotopic species.

Conclusion for Drug Development Professionals

Given that this compound has no known natural occurrence in any biological system on Earth, it is not a "natural product" in the traditional sense for drug discovery and development. Its high reactivity and the absence of any known biological role suggest that it is unlikely to be a viable starting point for therapeutic development based on natural sources. Any potential biological activity would need to be explored through synthetic routes.

Future Outlook

While the current body of evidence points to the absence of this compound in terrestrial and marine environments, the vastness of the biosphere and the continuous discovery of new metabolic pathways mean that its potential existence as a transient intermediate in a yet-undiscovered biological process cannot be definitively ruled out. However, until such a discovery is made, this compound remains a molecule of primary interest to the field of astrochemistry, with its "natural" home being the far reaches of interstellar space.

References

- 1. arxiv.org [arxiv.org]

- 2. [1811.12798] Gas phase detection and rotational spectroscopy of this compound, HCCSH [arxiv.org]

- 3. scispace.com [scispace.com]

- 4. Astrochemistry | Department of Chemistry [chemistry.as.virginia.edu]

- 5. Prebiotic Astrochemistry and the Formation of Molecules of Astrobiological Interest in Interstellar Clouds and Protostellar Disks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redox and Thiols in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redox and Thiols in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial pathways in colonic sulfur metabolism and links with health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thiol-Yne Click Chemistry with Ethynethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol-yne click reaction, a powerful covalent ligation strategy, has emerged as a cornerstone in materials science, bioconjugation, and drug development. This reaction, characterized by its high efficiency, orthogonality, and favorable kinetics, typically involves the addition of a thiol to an alkyne. This document provides detailed application notes and protocols focused on the use of ethynethiol (HC≡CSH) and its derivatives in thiol-yne click chemistry. While this compound itself is a highly reactive and challenging substrate, its unique structure as the simplest terminal acetylenic thiol offers intriguing possibilities for introducing a reactive handle for further functionalization. These notes will cover the fundamental principles, reaction mechanisms, and practical considerations for employing this compound and its surrogates in your research.

The thiol-yne reaction can proceed via two primary mechanisms: a radical-mediated addition and a nucleophilic addition. The radical pathway often leads to a double addition of the thiol to the alkyne, resulting in a dithioether linkage. In contrast, the nucleophilic Michael addition, typically base-catalyzed, yields a vinyl sulfide (B99878).[1] The choice of mechanism allows for precise control over the final product and is dictated by the reaction conditions and the nature of the substrates.

Core Concepts and Mechanisms

The versatility of the thiol-yne reaction stems from its ability to proceed under different conditions to yield distinct products. Understanding the underlying mechanisms is crucial for designing successful experiments.

Radical-Mediated Thiol-Yne Addition

Initiated by UV light or a radical initiator (e.g., AIBN), the radical-mediated thiol-yne reaction proceeds via a free-radical chain mechanism.[2] A key feature of this pathway is the potential for a sequential double addition of the thiol to the alkyne. The initial addition of a thiyl radical to the alkyne forms a vinyl sulfide radical, which can then abstract a hydrogen from another thiol molecule to generate the mono-adduct and a new thiyl radical, propagating the chain. The resulting vinyl sulfide is often more reactive than the initial alkyne, leading to a second addition to form a 1,2-dithioether product.[3]

Nucleophilic Thiol-Yne Michael Addition

In the presence of a base, thiols can be deprotonated to the more nucleophilic thiolate anion, which can then attack an electron-deficient alkyne in a Michael-type addition. This reaction is highly efficient for alkynes activated by electron-withdrawing groups.[4] The nucleophilic addition typically results in the formation of a single adduct, the vinyl sulfide. The stereochemistry of the resulting alkene (E/Z) can often be controlled by the choice of catalyst and reaction conditions.[5]

Application in Bioconjugation and Drug Development

The thiol-yne reaction is a valuable tool for the site-specific modification of biomolecules, including peptides, proteins, and nucleic acids. Cysteine residues, with their nucleophilic thiol side chains, are common targets for bioconjugation. The introduction of an this compound moiety, or a protected equivalent, onto a biomolecule or a drug molecule can serve as a versatile handle for subsequent "click" reactions, enabling the construction of complex bioconjugates, antibody-drug conjugates (ADCs), and functionalized materials.

Experimental Protocols

Note on this compound: this compound is a volatile and highly reactive compound. For practical applications, it is often generated in situ or, more commonly, a protected surrogate such as a triisopropylsilyl (TIPS)-protected this compound is used. The following protocols are generalized and should be adapted based on the specific substrates and desired outcomes. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Radical-Mediated Thiol-Yne Addition of a Protected this compound Derivative to an Alkene

This protocol describes the photo-initiated radical addition of a protected this compound derivative to an alkene for the synthesis of a vinyl sulfide.

Materials:

-

Triisopropylsilyl-protected this compound (TIPS-ethynethiol)

-

Alkene of interest

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

-

UV lamp (365 nm)

-

Schlenk flask or other suitable reaction vessel

-

Stir bar

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene of interest (1.0 eq) and TIPS-ethynethiol (1.1 eq) in the chosen anhydrous, degassed solvent.

-

Add the photoinitiator (0.05 - 0.1 eq).

-

Stir the reaction mixture at room temperature and irradiate with a UV lamp (365 nm).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

-

Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Base-Catalyzed Nucleophilic Thiol-Yne Michael Addition

This protocol details the base-catalyzed Michael addition of a thiol to an activated alkyne. This method is suitable for generating a vinyl sulfide with high stereoselectivity.

Materials:

-

Thiol of interest (e.g., a cysteine-containing peptide)

-

Activated alkyne (e.g., an propiolate, ynone, or propiolamide)

-

Base catalyst (e.g., triethylamine, diisopropylethylamine, or a phosphine (B1218219) catalyst)

-

Solvent (e.g., acetonitrile, dimethylformamide, or a buffered aqueous solution for bioconjugation)

-

Reaction vessel

-

Stir bar

Procedure:

-

Dissolve the activated alkyne (1.0 eq) in the chosen solvent in a reaction vessel.

-

Add the thiol of interest (1.0 - 1.2 eq).

-

Add the base catalyst (0.1 - 1.0 eq). For bioconjugation reactions in aqueous media, the pH should be maintained around 8 to facilitate thiolate formation.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction if necessary (e.g., by adding a mild acid).

-

Purify the product. For small molecules, this can be done by extraction and column chromatography. For bioconjugates, purification may involve size-exclusion chromatography or dialysis.

-

Characterize the final product.

Quantitative Data

The efficiency of thiol-yne reactions can be influenced by various factors including the nature of the thiol and alkyne, the catalyst, and the reaction conditions. The following tables summarize representative quantitative data from the literature for different types of thiol-yne reactions.

Table 1: Yields of Nucleophilic Thiol-Yne Michael Additions [1]

| Thiol | Alkyne | Base | Solvent | Yield (%) |

| 1-Dodecanethiol | Ethyl propiolate | N-methylmorpholine | Acetonitrile | 91 |

| Ethyl thioglycolate | Methyl propiolate | - | Water | High |

| Hexanethiol | Methyl propiolate | - | Water | 19 (after 500s) |

| Thiophenol | Phenylpropiolamide | - | aq. Acetonitrile | <5 |

| Thiophenol | Phenylpropiolamide | - | aq. Acetonitrile | >95 |

Table 2: Kinetic Data for Radical-Mediated Thiol-Yne Polymerizations [6]

| Thiol | Alkyne | Initiator | kp,1 (L mol-1 s-1) | kp,2 (L mol-1 s-1) |

| Pentaerythritol tetrakis(3-mercaptopropionate) | 1,7-octadiyne | Irgacure 184 | ~1.5 x 105 | ~4.5 x 105 |

kp,1 is the propagation rate constant for the addition of the thiyl radical to the alkyne. kp,2 is the propagation rate constant for the addition of the thiyl radical to the resulting vinyl sulfide.

Visualizations

The following diagrams illustrate the key mechanisms and a potential workflow for the application of thiol-yne chemistry.

Caption: Radical-mediated thiol-yne reaction mechanism.

Caption: Nucleophilic thiol-yne Michael addition mechanism.

Caption: Workflow for protein bioconjugation.

References

- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol-yne reaction - Wikipedia [en.wikipedia.org]

- 3. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Polymerization of Ethynethiol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethynethiol (HC≡CSH) is a highly reactive molecule, and its direct polymerization is challenging. However, its derivatives, particularly those utilized in thiol-yne "click" chemistry, provide a versatile platform for the synthesis of functional sulfur-containing polymers. These polymers, such as poly(vinylene sulfide)s, are gaining interest due to their unique optical, electronic, and biomedical properties. This document provides detailed protocols for the synthesis of such polymers via thiol-yne polymerization, summarizes key quantitative data from representative studies, and outlines potential applications.

Section 1: Application Notes

The polymerization of this compound derivatives, primarily through thiol-yne reactions, yields poly(vinylene sulfide)s and related structures with a range of valuable properties.

-

High Refractive Index Materials: The incorporation of sulfur atoms into the polymer backbone significantly increases the refractive index.[1][2] This makes these materials suitable for applications in optics, such as anti-reflective coatings, and in the fabrication of advanced lenses and other optical components.

-

Photoresists in Microlithography: Sulfur-containing polymers can be designed to have high refractive indices and excellent patterning capabilities, making them promising candidates for photoresist formulations in the electronics industry.[3]

-

Biomaterials and Drug Delivery: The biocompatibility and potential for post-polymerization modification of some sulfur-containing polymers open avenues for their use in the biomedical field.[1] They can be functionalized with bioactive molecules for drug delivery applications or used as scaffolds in tissue engineering.

-

Conducting Polymers: The conjugated backbone of some poly(vinylene sulfide)s suggests potential for applications in organic electronics, such as in sensors, transistors, and solar cells, although this is an area of ongoing research.

-

Thermosetting Resins and Adhesives: Polythiols are utilized as hardeners for epoxy resins, creating durable thermosetting materials with wide applications in adhesives, coatings, and composites for the automotive, aerospace, and electronics industries.[1]

Section 2: Experimental Protocols

This section details a general protocol for the synthesis of poly(vinylene sulfide) via a base-catalyzed thiol-yne "click" polymerization. This method is advantageous due to its high efficiency, mild reaction conditions, and tolerance to a variety of functional groups.

Protocol 1: Synthesis of Poly(vinylene sulfide) via Base-Catalyzed Thiol-Yne Polymerization

This protocol is a generalized procedure based on common methods for thiol-yne "click" polymerization to form poly(vinylene sulfide)s.

Materials:

-

Diyne monomer (e.g., 1,4-diethynyl triptycene)

-

Dithiol monomer (e.g., 1,6-hexanedithiol, various aryl dithiols)

-

Base catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Methanol (for precipitation)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Monomer Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve equimolar amounts of the diyne monomer and the dithiol monomer in the anhydrous solvent under an inert atmosphere. The concentration of monomers should be adjusted to maintain solubility and control the reaction rate.

-

Catalyst Addition: To the stirring monomer solution, add the base catalyst (typically 1-10 mol% relative to the monomers).

-

Polymerization: Allow the reaction to proceed at room temperature. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the monomers and the catalyst used.[4] Monitor the reaction progress by techniques such as ¹H NMR or FT-IR spectroscopy by observing the disappearance of the thiol and alkyne signals.

-

Polymer Precipitation and Purification: Once the polymerization is complete, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove any unreacted monomers and catalyst, and dry the polymer under vacuum to a constant weight.

Characterization:

-

Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

-

Chemical Structure: Confirm the polymer structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

-

Thermal Properties: Evaluate the thermal stability of the polymer using Thermogravimetric Analysis (TGA) and determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Section 3: Quantitative Data

The following table summarizes representative quantitative data for polymers synthesized through methods related to this compound derivatives.

| Polymer System | Monomers | Catalyst | Solvent | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Refractive Index | Thermal Stability (TGA, 5% weight loss) |

| Poly(5-amino-1,2,3-triazole)s | Various dinitriles and diazides | Base | Various | up to 204,000 | - | up to 99 | - | - |

| Polythioamide | Isophthalaldehyde, 4,4'-trimethylenedipiperidine, Sulfur | - | DMF | 15,300 | - | 85 | - | - |

| Polythioamide | p-xylylenediamine, Sulfur | - | NMP | 55,100 | - | - | - | - |

| Poly(ketene dithioacetals) | Active methylene (B1212753) compounds, CS₂, dihalohydrocarbons | K₂CO₃ | - | up to 33,900 | - | up to 97 | 1.62–1.75 | - |

| Poly(acetylene-thiophene) | Propargyl-thiophene derivative | Rh catalyst | - | - | - | - | - | 230 °C |

| Poly(phenylene sulfide (B99878) sulfone) | 4,4-difluorodiphenylsulfone, Sodium sulfide | - | IL/ZI | 25,000 | - | >99 | - | - |

Data extracted from multiple sources for comparison.[4][5][6][7][8] IL/ZI refers to the use of an ionic liquid and a zwitterionic salt as the solvent system.

Section 4: Visualizations

Diagram 1: Experimental Workflow for Thiol-Yne Polymerization

Caption: Workflow for the synthesis of poly(vinylene sulfide).

Diagram 2: Logical Relationship in Thiol-Yne Polymerization

References

- 1. mdpi.com [mdpi.com]

- 2. Copolymerization Involving Sulfur-Containing Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Sulfur-containing polymers from terpolymerization of active methylene compounds, carbon disulfide, and dihalohydrocarbons: synthesis and properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality [mdpi.com]

- 8. The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure - RSC Advances (RSC Publishing) [pubs.rsc.org]

Self-Assembled Monolayers of Ethynethiol on Gold: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) provide a versatile platform for modifying surface properties at the molecular level. The formation of SAMs using organosulfur compounds on gold surfaces is a well-established technique that yields highly ordered and stable molecular layers. This document provides detailed application notes and protocols for the preparation and characterization of SAMs of ethynethiol (HS-C≡CH) on gold substrates. The terminal alkyne group of this compound offers a unique functionality for subsequent surface modification via "click" chemistry reactions, making these SAMs particularly valuable for applications in biosensing, drug delivery, and materials science. While experimental data for this compound SAMs are not widely published, this document provides protocols and expected characterization data based on established principles of alkanethiel and terminal alkyne SAMs on gold.

Applications

This compound SAMs on gold surfaces are promising for a variety of applications, primarily due to the reactive terminal alkyne group. This functionality allows for the covalent attachment of molecules through highly efficient and specific click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

Potential applications include:

-

Biosensor Development: Immobilization of biomolecules such as peptides, proteins, and nucleic acids to create highly specific and sensitive biosensors. The directional nature of the SAM ensures that the bioreceptors are well-oriented for target binding.

-

Drug Delivery Systems: Functionalization of gold nanoparticles with this compound SAMs allows for the attachment of drug molecules, targeting ligands, and imaging agents for targeted drug delivery and theranostics.

-

Antifouling Surfaces: The terminal alkyne can be used to attach polyethylene (B3416737) glycol (PEG) or other antifouling polymers to prevent non-specific protein adsorption, a critical requirement for medical implants and in-vitro diagnostic devices.

-

Molecular Electronics: The defined structure and thickness of the SAM, coupled with the conductive properties of the alkyne, make these systems interesting for studying charge transport at the molecular scale.

-

Combinatorial Chemistry and High-Throughput Screening: Creation of arrays with different functionalities by spotting various azide-containing molecules onto an this compound-functionalized surface.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound SAMs on gold, based on typical values for short-chain alkanethiol SAMs. These values should be experimentally verified for each specific application.

| Parameter | Expected Value | Characterization Technique |

| S 2p Binding Energy (Thiolate) | 162.0 ± 0.5 eV | X-ray Photoelectron Spectroscopy (XPS) |

| Advancing Water Contact Angle | 60° - 75° | Contact Angle Goniometry |

| Ellipsometric Thickness | 5 - 8 Å | Ellipsometry |

| Molecular Surface Coverage | 4.0 - 5.0 x 1014 molecules/cm2 | Reductive Desorption, Quartz Crystal Microbalance (QCM) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound is not readily commercially available and needs to be synthesized. A common route involves the reaction of sodium acetylide with elemental sulfur in liquid ammonia (B1221849), followed by acidification.[1]

Materials:

-

Sodium metal

-

Elemental sulfur

-

Liquid ammonia

-

Ferric chloride (catalyst)

-

Ammonium (B1175870) chloride

-

Hydrochloric acid (10% aqueous solution)

-

Dry ice/acetone bath

-

Four-necked flask equipped with a mechanical stirrer, gas bubbler, thermometer, and condenser

Procedure:

-

Set up the four-necked flask in a dry ice/acetone bath to maintain a temperature of -40°C.

-

Condense approximately 500 mL of liquid ammonia into the flask.

-

Add a catalytic amount of ferric chloride (approx. 0.1 g).

-

Slowly add small pieces of sodium metal (2.3 g, 0.1 g-atom) with stirring until the blue color disappears, indicating the formation of sodium amide.

-

Bubble acetylene gas through the suspension for 1 hour with vigorous stirring to form sodium acetylide.

-

While maintaining a stream of acetylene, add finely powdered sulfur (3.2 g, 0.1 g-atom) to the reaction mixture over 40 minutes.

-

After the addition of sulfur, stir the mixture for an additional 3 hours.

-

Slowly add a 10% aqueous solution of ammonium chloride to adjust the pH to 4-5. For some applications, further acidification with 10% HCl to a pH of ~2-3 may be necessary.[1]

-

The resulting this compound is unstable and should be used immediately for SAM formation or stored under an inert atmosphere at low temperatures.

Protocol 2: Preparation of Gold Substrates

A clean and smooth gold surface is crucial for the formation of high-quality SAMs.

Materials:

-

Gold-coated substrates (e.g., silicon wafers with a Ti or Cr adhesion layer followed by a 100-200 nm gold layer)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Deionized (DI) water (18 MΩ·cm)

-

Ethanol (B145695) (absolute)

-

Nitrogen gas (high purity)

Procedure:

-

Cut the gold-coated substrates to the desired size.

-

Immerse the substrates in piranha solution for 5-10 minutes to remove organic contaminants.

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Rinse the substrates with absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the cleaned substrates immediately for SAM formation.

Protocol 3: Formation of this compound Self-Assembled Monolayers

This protocol describes the solution-phase deposition of this compound onto a clean gold substrate.

Materials:

-

Freshly synthesized this compound

-

Absolute ethanol (degassed)

-

Clean, dry glass vials with Teflon-lined caps

-

Cleaned gold substrates

-

Nitrogen or argon gas (high purity)

Procedure:

-

Prepare a dilute solution of this compound (e.g., 1 mM) in degassed absolute ethanol inside a glovebox or under an inert atmosphere to prevent oxidation.

-

Place the clean, dry gold substrates in the glass vials.

-

Fill the vials with the this compound solution, ensuring the substrates are fully immersed.

-

Purge the headspace of the vials with nitrogen or argon gas and seal them tightly with Teflon-lined caps.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature.

-

After the incubation period, remove the substrates from the solution.

-

Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry, and inert environment until further use.

Protocol 4: Characterization of this compound SAMs

1. X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To confirm the chemical composition of the monolayer and the formation of the gold-thiolate bond.

-

Procedure:

-

Introduce the SAM-coated gold substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the S 2p, C 1s, and Au 4f regions.

-

-

Expected Results:

-

The S 2p spectrum should show a doublet with the S 2p₃/₂ peak at approximately 162.0 eV, characteristic of a thiolate species bonded to gold.[2][3] The absence of a peak around 163.5-164.0 eV indicates a low presence of unbound thiol or disulfide species.[2][3]

-

The C 1s spectrum should show components corresponding to the alkyne and the carbon adjacent to the sulfur.

-

The Au 4f spectrum will be dominated by the signal from the underlying gold substrate.

-

2. Contact Angle Goniometry:

-

Purpose: To assess the hydrophobicity and quality of the SAM.

-

Procedure:

-

Place a droplet of deionized water (and a nonpolar liquid like hexadecane (B31444) for comparison) on the SAM-coated surface.

-

Measure the static contact angle. For more detailed analysis, measure the advancing and receding contact angles.

-

-

Expected Results:

-

A well-formed SAM of a short-chain thiol is expected to exhibit a water contact angle in the range of 60-75°.[4] A uniform contact angle across the surface indicates a homogeneous monolayer.

-

3. Ellipsometry:

-

Purpose: To measure the thickness of the SAM.

-

Procedure:

-

Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate.

-

Measure the ellipsometric parameters of the SAM-coated substrate.

-

Model the data using a suitable optical model (e.g., a single-layer model with an assumed refractive index for the organic layer, typically around 1.45-1.50) to calculate the thickness.[5]

-

-

Expected Results:

Visualizations

Caption: Experimental workflow for the synthesis of this compound, formation of the self-assembled monolayer on a gold substrate, and subsequent characterization.

Caption: Logical relationship from SAM formation to a functional biosensor application using click chemistry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 7. researchgate.net [researchgate.net]

Application Notes: Ethynethiol in the Synthesis of Sulfur-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur-containing heterocycles are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique electronic properties. Thiophenes and thiazoles, in particular, are core components of numerous FDA-approved drugs.[1] The development of novel and efficient synthetic routes to access functionalized sulfur heterocycles is, therefore, a significant area of research.

Ethynethiol (HC≡CSH), the simplest sulfur-containing alkyne, represents a potentially valuable C2S-synthon for the construction of these important heterocyclic systems. However, its high reactivity and propensity to spontaneously polymerize have historically limited its application in synthetic organic chemistry.[2] This document provides an overview of the potential utility of in situ generated this compound in the synthesis of thiophenes and thiazoles, supported by established protocols for analogous reactions.

The Challenge of this compound's Instability

This compound is a highly unstable molecule that readily tautomerizes to thioketene (B13734457) (H₂C=C=S) and undergoes rapid polymerization.[2] This inherent instability has precluded its isolation and direct use as a stable reagent in synthetic protocols. However, the transient nature of this compound can be harnessed through in situ generation, allowing it to be trapped by various reactants to form desired heterocyclic products.

Caption: Tautomerism and polymerization pathways of this compound.

Proposed Synthetic Applications of in situ Generated this compound

The reactivity of in situ generated this compound can be conceptualized through two primary pathways: nucleophilic addition of the thiol group and cycloaddition reactions of its thioketene tautomer.

Synthesis of Thiophenes

Thiophenes can be synthesized through various methods involving the reaction of a four-carbon unit with a sulfur source.[3] The Paal-Knorr thiophene (B33073) synthesis, for instance, utilizes a 1,4-dicarbonyl compound and a sulfurizing agent like phosphorus pentasulfide.[4][5]

A plausible application of this compound would be in reactions with activated acetylenes or other C2 synthons to form a thiophene ring. While direct evidence for this reaction with this compound is scarce, analogous reactions of terminal alkynes with hydrogen sulfide (B99878) or other sulfur nucleophiles are well-documented.[6][7]

Caption: Hypothetical pathway for thiophene synthesis.

Synthesis of Thiazoles

Thiazoles are commonly synthesized via the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide.[8][9] this compound, as a C2S synthon, could potentially react with a nitrogen-containing component to form the thiazole ring. A hypothetical reaction could involve the cycloaddition of the thioketene tautomer with a nitrile or a related species. More established routes involve the reaction of terminal alkynes with thioamides.[10][11][12]

Caption: Hypothetical pathway for thiazole synthesis.

Quantitative Data from Analogous Reactions

The following tables summarize quantitative data from established synthetic methods for thiophenes and thiazoles that are analogous to the proposed reactions of this compound.

Table 1: Synthesis of Thiophenes

| Method | Starting Materials | Sulfur Source | Conditions | Yield (%) | Reference |

| Paal-Knorr | 1,4-Dicarbonyl compounds | P₄S₁₀ | Toluene, reflux | 60-95 | [4] |

| Gewald | α-Methylene ketone, α-cyanoester | Elemental Sulfur | Morpholine, EtOH, reflux | 45-85 | [7] |

| From Alkynes | Terminal alkyne, H₂S | H₂S | Alumina, 400 °C | 50-70 | [3][7] |

Table 2: Synthesis of Thiazoles

| Method | Starting Materials | Conditions | Yield (%) | Reference |

| Hantzsch | α-Haloketone, Thioamide | EtOH, reflux | 70-99 | [8] |

| From Alkynes | Propargyl alcohol, Thioamide | Ca(OTf)₂, DCE, 80 °C | 81-95 | [10] |

| From Alkynes | 1-Alkynyl(phenyl)-λ³-iodane, Thioamide | CH₂Cl₂, rt | 65-92 | [12] |

Experimental Protocols

The following protocols provide a method for the in situ generation of this compound and detailed procedures for analogous syntheses of thiophenes and thiazoles.

Protocol 1: in situ Generation of this compound

This protocol is adapted from the synthesis of this compound-based polymers and is intended for the generation of a transient this compound species for subsequent reactions.[2]

Materials:

-

Liquid ammonia (B1221849)

-

Sodium metal